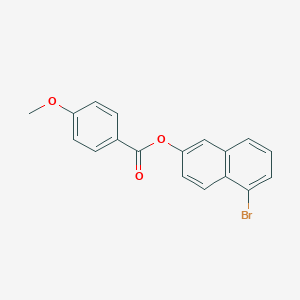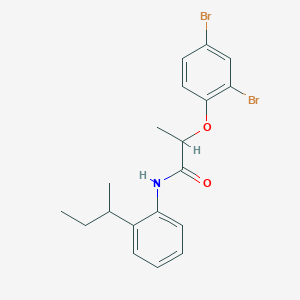
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BDP is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been shown to have promising effects in various fields of study.
Mécanisme D'action
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide acts as a selective antagonist of TRPV1 channels, binding to the channel and preventing the influx of calcium ions. TRPV1 channels are activated by various stimuli such as heat, acid, and capsaicin, and their activation leads to the release of neurotransmitters that are involved in pain perception and inflammation. By blocking TRPV1 channels, N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide inhibits the release of these neurotransmitters and reduces pain and inflammation.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide inhibits the release of calcitonin gene-related peptide (CGRP) and substance P, two neurotransmitters involved in pain perception. N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide in lab experiments is its selectivity for TRPV1 channels, which allows for specific targeting of these channels without affecting other ion channels. N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide also has a high affinity for TRPV1 channels, making it an effective antagonist. However, one limitation of using N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide in scientific research. One potential application is in the development of novel analgesics for the treatment of pain. N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have promising effects in reducing pain perception, and further research could lead to the development of more effective pain medications. Another potential application is in the treatment of inflammatory disorders such as arthritis. N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for these disorders. Additionally, N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide could be used in the study of TRPV1 channels and their role in various physiological processes.
Méthodes De Synthèse
The synthesis of N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide involves the reaction of 2-sec-butylphenylamine with 2,4-dibromophenol in the presence of a base, followed by the addition of 2-bromo-2-methylpropanoyl chloride. The resulting product is then purified using column chromatography to obtain N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide in its pure form.
Applications De Recherche Scientifique
N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been widely used in scientific research due to its ability to selectively block TRPV1 channels. TRPV1 channels are involved in various physiological processes such as pain perception, inflammation, and thermoregulation. By blocking TRPV1 channels, N-(2-sec-butylphenyl)-2-(2,4-dibromophenoxy)propanamide has been shown to have potential therapeutic effects in the treatment of pain, inflammation, and other related disorders.
Propriétés
Formule moléculaire |
C19H21Br2NO2 |
|---|---|
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2-(2,4-dibromophenoxy)propanamide |
InChI |
InChI=1S/C19H21Br2NO2/c1-4-12(2)15-7-5-6-8-17(15)22-19(23)13(3)24-18-10-9-14(20)11-16(18)21/h5-13H,4H2,1-3H3,(H,22,23) |
Clé InChI |
NLBZKBWDNWJRSE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



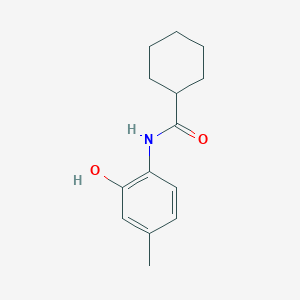
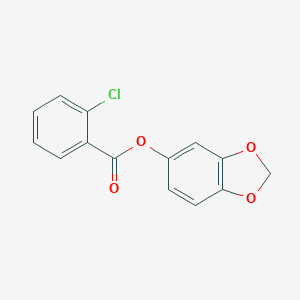
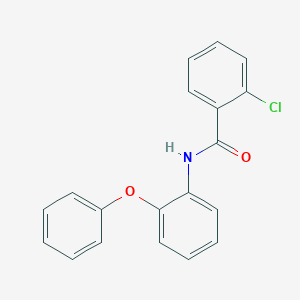
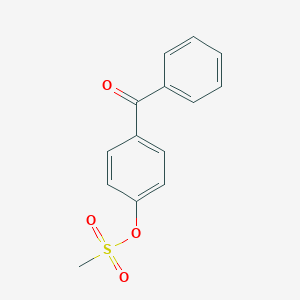
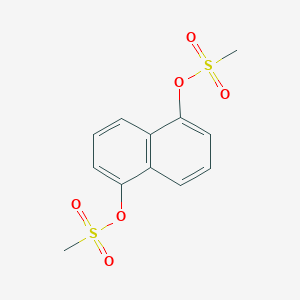
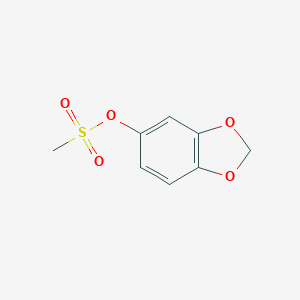


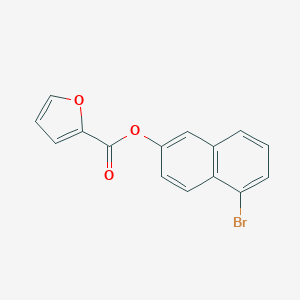
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)



